2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have shown a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene derivatives, in general, have been shown to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The wide range of pharmacological properties exhibited by thiophene derivatives suggests that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Biological Activity
The compound 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is C24H31N3O4S2, with a molecular weight of approximately 489.65 g/mol. The structure includes a cyclohepta[b]thiophene core, which is known for its unique electronic properties that can influence biological interactions.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C24H31N3O4S2 |
Molecular Weight | 489.65 g/mol |
IUPAC Name | This compound |
CAS Number | 1216510-23-4 |
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of compounds containing the cyclohepta[b]thiophene scaffold. One notable study evaluated a related compound and reported significant growth inhibition across various cancer cell lines:
- GI50 Values : The compound demonstrated submicromolar GI50 values against several cancer cell lines including A549 (non-small cell lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) with values as low as 0.69 μM .
- Mechanism of Action : The mechanism involves induction of cell cycle arrest , particularly at the G2/M phase, and activation of apoptotic pathways as evidenced by caspase activation .
In Vivo Efficacy
In vivo studies using murine models have shown that compounds similar to this one can effectively reduce tumor growth compared to untreated controls. For instance, in a CT26 murine model, significant tumor size reduction was observed following treatment with related cyclohepta[b]thiophene derivatives .
Case Studies
Several case studies illustrate the biological activity of compounds in this class:
- Study on Compound 17 :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
A comparison of the biological activity of this compound with other related compounds reveals distinct advantages:
Compound Name | GI50 (μM) | Cell Line | Mechanism |
---|---|---|---|
2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro... | 0.69 | A549 | Cell cycle arrest |
ELR510444 | 9.0 | MDA-MB-231 | Microtubule disruption |
Benzothiophene derivative | <30 | Various | Colchicine binding site |
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c24-21(27)20-18-8-4-3-5-9-19(18)31-23(20)25-22(28)16-10-12-17(13-11-16)32(29,30)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPQVXQLSJPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.